2-Tert-butylbenzaldehyde

Beschreibung

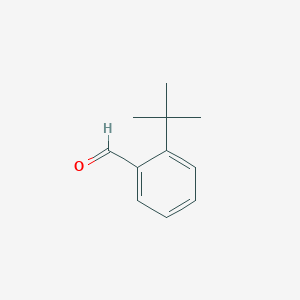

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-tert-butylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQRQNJOSFBCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40525641 | |

| Record name | 2-tert-Butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16358-79-5 | |

| Record name | 2-tert-Butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-Tert-butylbenzaldehyde CAS number and properties

An In-depth Technical Guide to 2-Tert-butylbenzaldehyde for Advanced Research

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-tert-butylbenzaldehyde (CAS No: 16358-79-5), a substituted aromatic aldehyde of interest in synthetic organic chemistry. While less prevalent in the literature than its 4-tert-butyl isomer, the unique steric and electronic properties imparted by the ortho-tert-butyl group make it a valuable synthon for accessing sterically hindered molecular architectures. This document details its chemical and physical properties, outlines a plausible synthetic pathway with a detailed experimental protocol, discusses expected spectroscopic signatures for characterization, and covers essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this specific chemical entity.

Chemical Identity and Core Properties

2-Tert-butylbenzaldehyde is an organic compound characterized by a benzaldehyde ring substituted with a tert-butyl group at the ortho (position 2) position. This substitution pattern significantly influences its reactivity and physical properties compared to unsubstituted benzaldehyde or its other isomers.

Table 1: Physicochemical and Computed Properties of 2-Tert-butylbenzaldehyde

| Property | Value | Source(s) |

| CAS Number | 16358-79-5 | [1][2] |

| Molecular Formula | C₁₁H₁₄O | [1][3][4] |

| Molecular Weight | 162.23 g/mol | [1][3] |

| IUPAC Name | 2-tert-butylbenzaldehyde | [1] |

| Synonyms | 2-(tert-Butyl)benzaldehyde, Benzaldehyde, 2-(1,1-dimethylethyl)- | [1] |

| Appearance | Not specified; likely a liquid or low-melting solid | |

| Melting Point | 25.03 °C | [5] |

| Boiling Point | 242.7 °C | [5] |

| Topological Polar Surface Area | 17.07 Ų | [3] |

| LogP (Computed) | 2.7966 | [3] |

| SMILES | CC(C)(C)C1=CC=CC=C1C=O | [1] |

| InChIKey | TWQRQNJOSFBCJV-UHFFFAOYSA-N | [1] |

Proposed Synthesis Pathway and Experimental Protocol

Direct electrophilic formylation of tert-butylbenzene (e.g., via Friedel-Crafts, Vilsmeier-Haack, or Gattermann-Koch reactions) overwhelmingly favors substitution at the para position due to the steric bulk of the tert-butyl group[6]. Therefore, achieving selective ortho-formylation requires a more directed approach. The most viable strategy is a directed ortho-metalation (DoM) pathway. This involves the deprotonation of the aromatic ring at the position ortho to a directing group, followed by quenching the resulting aryllithium species with a formylating agent.

Although the tert-butyl group is not a classical directing metalation group (DMG), ortho-lithiation of non-activated alkylbenzenes can be achieved, followed by reaction with an electrophile. The following protocol is a plausible, generalized procedure based on established methods for lithiation and formylation of aromatic compounds.

Reaction Scheme: Ortho-Lithiation and Formylation

Caption: Proposed synthesis of 2-tert-butylbenzaldehyde via ortho-lithiation.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be performed only by trained chemists in a suitable laboratory setting with all necessary safety precautions.

Materials:

-

tert-Butylbenzene (anhydrous)

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (200 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Ortho-Lithiation: Add tert-butylbenzene (1.0 eq.) and freshly distilled TMEDA (1.2 eq.) to the cooled THF. Stir the solution for 15 minutes. To this solution, add n-BuLi (1.2 eq., 2.5 M in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Successful lithiation results in a colored (often yellow to orange) solution.

-

Formylation (Quench): Cool the reaction mixture back down to -78 °C. In a separate flame-dried flask, prepare a solution of anhydrous DMF (1.5 eq.) in anhydrous THF (50 mL). Add the DMF solution dropwise to the vigorously stirred aryllithium solution. A color change and/or precipitation is typically observed. Maintain stirring at -78 °C for 2 hours.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (100 mL) at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether (150 mL).

-

Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude oil should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield pure 2-tert-butylbenzaldehyde.

Spectroscopic Analysis and Characterization

While experimental spectra for 2-tert-butylbenzaldehyde are not widely published, its key spectroscopic features can be predicted based on the known spectra of benzaldehyde and related substituted analogues.

Table 2: Predicted Spectroscopic Features for 2-Tert-butylbenzaldehyde

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | Aldehyde Proton (-CHO) | δ 10.0 - 10.5 ppm (singlet) | The aldehyde proton is highly deshielded by the carbonyl group and appears far downfield. |

| Aromatic Protons | δ 7.2 - 8.0 ppm (multiplets) | The four aromatic protons will exhibit complex splitting patterns. The proton adjacent to the aldehyde group (at C6) will be the most deshielded. The ortho-tert-butyl group will influence the shifts and coupling constants of the adjacent protons. | |

| tert-Butyl Protons (-C(CH₃)₃) | δ 1.3 - 1.5 ppm (singlet) | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, significantly upfield. | |

| ¹³C NMR | Carbonyl Carbon (-CHO) | δ 190 - 195 ppm | The carbonyl carbon is characteristic and highly deshielded. |

| Aromatic Carbons | δ 125 - 160 ppm | Six distinct signals are expected. The carbon bearing the tert-butyl group (ipso-C) and the carbon bearing the aldehyde group (ipso-C) will be significantly downfield. | |

| Quaternary Carbon (-C (CH₃)₃) | δ 35 - 40 ppm | The quaternary carbon of the tert-butyl group. | |

| Methyl Carbons (-C(CH₃ )₃) | δ 30 - 35 ppm | The three equivalent methyl carbons. | |

| IR Spec. | C=O Stretch (Carbonyl) | ~1700 - 1715 cm⁻¹ (strong, sharp) | This is a highly characteristic absorption for an aromatic aldehyde. Conjugation to the benzene ring slightly lowers the frequency compared to an aliphatic aldehyde. |

| C-H Stretch (Aldehyde) | ~2720 and ~2820 cm⁻¹ (medium) | These two peaks (a Fermi doublet) are diagnostic for the C-H bond of an aldehyde. | |

| C-H Stretch (Aromatic) | >3000 cm⁻¹ (weak to medium) | Typical for C-H bonds on a benzene ring. | |

| C-H Bending (tert-Butyl) | ~1365 and ~1390 cm⁻¹ (medium) | Characteristic bending vibrations for a tert-butyl group. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 162 | The parent peak corresponding to the molecular weight. |

| M-1 Peak | m/z = 161 | Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes. | |

| M-15 Peak | m/z = 147 | Loss of a methyl radical (•CH₃) from the tert-butyl group, forming a stable tertiary benzylic cation. This is expected to be a major fragment. | |

| M-29 Peak | m/z = 133 | Loss of the formyl radical (•CHO), a characteristic fragmentation of benzaldehydes. |

Safety, Handling, and Storage

2-Tert-butylbenzaldehyde is a hazardous chemical that requires careful handling. Researchers must consult the full Safety Data Sheet (SDS) before use.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. It is also considered harmful to aquatic life with long-lasting effects.[1]

-

GHS Pictograms:

-

GHS05: Corrosion

-

GHS07: Exclamation Mark

-

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[3]

Applications and Role in Synthesis

While specific, large-scale industrial applications for 2-tert-butylbenzaldehyde are not as well-documented as for its 4-tert-butyl isomer (a key intermediate in the fragrance industry), its structural features make it a valuable tool for research and development.

-

Sterically Hindered Scaffolds: The primary utility of this compound lies in its role as a building block for complex molecules where steric hindrance is a key design element. The ortho-tert-butyl group can direct subsequent reactions and influence the final conformation of the target molecule.

-

Pharmaceutical and Agrochemical Research: Substituted benzaldehydes are common starting materials in the synthesis of pharmaceuticals and agrochemicals. 2-Tert-butylbenzaldehyde can be used to introduce a sterically demanding moiety in the development of novel bioactive compounds.

-

Ligand Synthesis: The aldehyde functional group can be readily converted into other functionalities (e.g., amines, alcohols, carboxylic acids), making it a versatile precursor for the synthesis of specialized ligands for catalysis or materials science.

References

-

Appchem. (n.d.). 2-(tert-Butyl)benzaldehyde. Retrieved January 14, 2026, from [Link]

- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13184777, 2-tert-Butylbenzaldehyde. Retrieved January 14, 2026, from [Link]

- Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-anion-to-aryl-anion crossover reactions. Chemical Reviews, 90(6), 879-933.

- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved January 14, 2026, from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Fuson, R. C., & Denton, J. J. (1941). A New Synthesis of Hindered Aldehydes. Journal of the American Chemical Society, 63(3), 654–656.

- Snieckus, V., & Clayden, J. (Eds.). (2012). Organolithiums: Selectivity for Synthesis. Elsevier.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.

-

Vedantu. (n.d.). Gattermann Koch Reaction. Retrieved January 14, 2026, from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 14, 2026, from [Link]

- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Synthesis of 2,4,6-tri-t-butylthiobenzaldehyde, the first stable thiobenzaldehyde - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to 2-Tert-butylbenzaldehyde: Structure, Synthesis, and Application

Prepared by: A Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a detailed technical overview of 2-tert-butylbenzaldehyde, focusing on its molecular characteristics, synthesis, and potential applications as a specialized intermediate in pharmaceutical and fine chemical development. The content is structured to deliver expert-level insights and actionable protocols, emphasizing the causal reasoning behind methodological choices.

Introduction: The Role of Steric Hindrance in Aromatic Aldehyde Chemistry

Aromatic aldehydes are foundational building blocks in organic synthesis, prized for their versatile reactivity. The introduction of sterically demanding substituents, such as the tertiary-butyl group, onto the aromatic ring profoundly alters the molecule's electronic properties and spatial configuration. 2-tert-butylbenzaldehyde is a prime exemplar of this principle. Unlike its more common structural isomer, 4-tert-butylbenzaldehyde—widely used in the fragrance industry—the ortho-positioning of the bulky tert-butyl group introduces significant steric shielding around the reactive aldehyde functionality.

This steric hindrance is not a limitation but rather a strategic design element for the synthetic chemist. It can modulate reaction rates, direct diastereoselectivity in nucleophilic additions, and serve as a "conformational lock" to influence the topology of a larger molecule. In drug development, the tert-butyl group is often incorporated to enhance metabolic stability by shielding susceptible sites from enzymatic degradation by cytochrome P450 enzymes or to improve receptor binding specificity by occupying defined hydrophobic pockets.[1][] This guide will explore the unique characteristics of 2-tert-butylbenzaldehyde, providing the technical foundation for its use as a sophisticated intermediate.

Molecular Structure and Physicochemical Properties

The defining feature of 2-tert-butylbenzaldehyde is the juxtaposition of a planar aldehyde group with a bulky, sp³-hybridized tert-butyl group on an adjacent carbon of the benzene ring. This arrangement forces the aldehyde group to twist out of the plane of the aromatic ring to minimize steric strain, which in turn affects conjugation and reactivity.

Molecular Structure Diagram

Caption: Proposed workflow for the synthesis of 2-tert-butylbenzaldehyde.

Detailed Protocol

Materials: Benzaldehyde, triethyl orthoformate, absolute ethanol, p-toluenesulfonic acid, anhydrous tetrahydrofuran (THF), sec-butyllithium, 2-chloro-2-methylpropane, saturated aq. NH₄Cl, 2M HCl, diethyl ether, brine, anhydrous MgSO₄.

Protocol:

-

Protection: To a solution of benzaldehyde (1.0 eq) in absolute ethanol, add triethyl orthoformate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture for 4 hours, monitoring the reaction by TLC. After completion, neutralize the acid with triethylamine, and remove the ethanol under reduced pressure to yield benzaldehyde diethyl acetal.

-

Lithiation: Under a nitrogen atmosphere, dissolve the benzaldehyde diethyl acetal (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. Add sec-butyllithium (1.1 eq, solution in cyclohexane) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting deep-red solution for 2 hours at -78 °C.

-

Alkylation: Add 2-chloro-2-methylpropane (1.2 eq) dropwise to the aryllithium solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Deprotection & Workup: Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Add 2M HCl until the pH is ~2 and stir vigorously for 1 hour to hydrolyze the acetal. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc), to afford pure 2-tert-butylbenzaldehyde. A final distillation under vacuum can be performed for high-purity applications. [3]

Reactivity and Applications in Drug Development

The primary influence of the ortho-tert-butyl group is steric. It restricts the rotation of the C(Ar)-CHO bond and hinders the approach of nucleophiles to the carbonyl carbon.

Modulated Reactivity

-

Nucleophilic Addition: Reactions with bulky nucleophiles (e.g., Grignard reagents, organolithiums) will be significantly slower compared to benzaldehyde or its 4-tert-butyl isomer. This can be exploited to achieve selective reactions in molecules with multiple aldehyde groups. The steric hindrance also provides a facial bias for additions, potentially leading to high diastereoselectivity when a chiral center is present elsewhere in the molecule.

-

Reductions: Reduction to the corresponding alcohol (2-tert-butylbenzyl alcohol) can be achieved with less sterically demanding reagents like NaBH₄, but bulkier reagents such as lithium tri-sec-butylborohydride (L-Selectride®) would react very slowly.

-

Oxidation: Oxidation to 2-tert-butylbenzoic acid proceeds readily with standard oxidants like potassium permanganate or Jones reagent.

Potential as a Pharmaceutical Intermediate

While direct applications in marketed drugs are not prominent, 2-tert-butylbenzaldehyde serves as a valuable intermediate for constructing complex molecular scaffolds.

-

Scaffold for Constrained Ligands: The tert-butyl group acts as a rigid conformational anchor. Incorporating this moiety into a drug candidate can lock a portion of the molecule into a specific, biologically active conformation, enhancing binding affinity and selectivity for a target protein.

-

Metabolic Shielding: If a drug candidate is susceptible to metabolic oxidation at the aromatic ring position adjacent to a key functional group, installing a tert-butyl group at that position can physically block the active site of metabolic enzymes, thereby increasing the drug's half-life. [1]* Synthesis of Specialized Heterocycles: It can be used as a starting material for multi-step syntheses of unique quinolines, isoquinolines, or other heterocyclic systems where the tert-butyl group dictates the regiochemical outcome of cyclization steps.

Safety and Handling

2-tert-butylbenzaldehyde is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation). [4]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen) to prevent oxidation to the corresponding carboxylic acid.

References

-

Okazaki, R., Ishii, A., Fukuda, N., Oyama, H., & Inamoto, N. (1982). Synthesis of 2,4,6-tri-t-butylthiobenzaldehyde, the first stable thiobenzaldehyde. Journal of the Chemical Society, Chemical Communications, (19), 1187-1188. Available at: [Link]

-

Ningbo Chemson Chemical Co., Ltd. (2023). The Crucial Role of tert-Butylbenzaldehyde in Modern Chemical Synthesis. Available at: [Link]

-

Ishii, A., Ishida, T., Kumon, N., Fukuda, N., Oyama, H., Inamoto, N., Iwasaki, F., & Okazaki, R. (1995). Synthesis, Structure, and Some Reactions of (2,4,6-Tri-t-butyl)thiobenzaldehyde, the First Stable Aromatic Thioaldehyde. Bulletin of the Chemical Society of Japan, 68(5), 1587-1599. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13184777, 2-tert-Butylbenzaldehyde. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70324, 4-tert-Butylbenzaldehyde. Available at: [Link]

-

Wikipedia. (2023). 4-tert-Butylbenzaldehyde. Available at: [Link]

- Google Patents. (2009). CN101440028A - Process for synthesizing p-tertiary butyl benzaldehyde.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636). Available at: [Link]

- Patsnap. (2020). Method for synthesizing 4-tert-butyl benzaldehyde.

- Google Patents. (1994). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.

-

European Patent Office. (1994). Process for the preparation of 4-tert-butylbenzaldehyde - EP 0580231 A1. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Available at: [Link]

-

NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde - Mass spectrum. Available at: [Link]

-

SpectraBase. (n.d.). 3,5-Di-tert-butyl-2-hydroxybenzaldehyde - 1H NMR. Available at: [Link]

-

SpectraBase. (n.d.). 4-Tert-butylbenzaldehyde - 13C NMR. Available at: [Link]

-

The Good Scents Company. (n.d.). 4-tert-butyl benzaldehyde. Available at: [Link]

-

NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde - IR Spectrum. Available at: [Link]

-

European Patent Office. (1994). Process for the preparation of 4-tert-butylbenzaldehyde - Patent 0580231. Available at: [Link]

-

Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]

-

NIST. (n.d.). Benzaldehyde - IR Spectrum. Available at: [Link]

- Google Patents. (1980). EP0015616B1 - Method for the purification of benzaldehyde.

- Google Patents. (1982). EP0011281B1 - Process for the preparation of p-tert.-butyl benzaldehyde.

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 3. EP0011281B1 - Process for the preparation of p-tert.-butyl benzaldehyde and the derivatives thereof substituted in the nucleus by halogen. - Google Patents [patents.google.com]

- 4. 2-tert-Butylbenzaldehyde | C11H14O | CID 13184777 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular Overview: The Significance of Ortho-Steric Hindrance

An In-depth Technical Guide to 2-tert-Butylbenzaldehyde for Advanced Research

2-tert-Butylbenzaldehyde (CAS No. 16358-79-5) is an aromatic aldehyde distinguished by the presence of a bulky tert-butyl group at the ortho position relative to the formyl group.[1] This specific substitution pattern is not merely a structural curiosity; it is the defining feature that governs the molecule's chemical reactivity, spectroscopic signature, and potential applications. Unlike its meta and para isomers, the placement of the voluminous tert-butyl group directly adjacent to the reactive aldehyde center introduces significant steric hindrance. This guide provides an in-depth analysis of the physical and chemical properties of 2-tert-butylbenzaldehyde, offering field-proven insights and detailed protocols for its synthesis and characterization, tailored for researchers in synthetic chemistry and drug development.

| Identifier | Value | Source |

| IUPAC Name | 2-tert-butylbenzaldehyde | [1] |

| CAS Number | 16358-79-5 | [1][2] |

| Molecular Formula | C₁₁H₁₄O | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| Canonical SMILES | CC(C)(C)C1=CC=CC=C1C=O | [1] |

| InChI Key | TWQRQNJOSFBCJV-UHFFFAOYSA-N | [1][3] |

Physicochemical Properties

The physical properties of 2-tert-butylbenzaldehyde are summarized below. It is a liquid at room temperature, and its high boiling point is consistent with a substituted aromatic compound of its molecular weight.[3] While some physical constants like density and refractive index are not widely reported for the 2-isomer, values from the analogous 4-tert-butylbenzaldehyde provide a reasonable estimation.[4]

| Property | Value | Reference |

| Appearance | Liquid | [3] |

| Boiling Point | 243 °C (at 760 mmHg) | [3] |

| Density | ~0.97 g/mL at 25 °C (estimated from 4-isomer) | |

| Refractive Index | ~1.53 at 20 °C (estimated from 4-isomer) | |

| Solubility | Soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate). Limited solubility in water is expected. | N/A |

| Purity | Typically ≥95% | [2][5] |

Synthesis and Purification: A Protocol via Directed Ortho-Lithiation

The synthesis of ortho-substituted benzaldehydes requires regioselective control that can be challenging with standard electrophilic aromatic substitution. A robust and highly regioselective method is directed ortho-lithiation, where a directing group guides a strong base to deprotonate the adjacent ortho position.[6] The resulting aryllithium species can then be quenched with a formylating agent. While the tert-butyl group itself is not a strong directing group, this method, adapted from protocols for other aromatics, provides a reliable pathway.[7][8]

Experimental Protocol: Synthesis

Reaction: Directed ortho-lithiation of tert-butylbenzene followed by formylation with N,N-dimethylformamide (DMF).

-

Apparatus Setup: Assemble an oven-dried, 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, an argon inlet, a low-temperature thermometer, and a rubber septum. Maintain a positive pressure of argon throughout the reaction.

-

Reagent Charging: To the flask, add tert-butylbenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add sec-Butyllithium (sec-BuLi, 1.2 eq, ~1.4 M solution in cyclohexane) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Aging: Stir the resulting solution at -78 °C for 2 hours. The formation of the orange-red lithiated species should be visible.

-

Formylation (Quench): In a separate dry flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF, 2.0 eq) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the lithiated species from the reaction flask into the cold DMF solution via a cannula.

-

Work-up: After the addition is complete, stir the reaction mixture for an additional hour at -78 °C, then allow it to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Experimental Protocol: Purification

The crude product is purified by flash column chromatography on silica gel.

-

Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 98:2) as the eluent.

-

Elution: Load the adsorbed crude product onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 2% and increasing to 5%).

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp for visualization.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-tert-butylbenzaldehyde as a liquid.

Caption: General workflow for synthesis and purification.

Spectroscopic Characterization (Theoretical Analysis)

Disclaimer: Experimental spectra for 2-tert-butylbenzaldehyde are not widely available in public databases. The following analysis is based on established spectroscopic principles and data from analogous compounds, such as 4-tert-butylbenzaldehyde and other ortho-substituted benzaldehydes. This section serves as an expert prediction to guide researchers in characterizing the molecule.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the tert-butyl protons.

-

Aldehydic Proton (CHO): This proton will appear as a singlet far downfield, typically around δ 10.0-10.5 ppm . Its deshielded nature is due to the electron-withdrawing effect of the carbonyl oxygen and magnetic anisotropy.

-

Aromatic Protons (Ar-H): The four aromatic protons will appear in the range of δ 7.4-7.9 ppm . Due to the ortho-substitution, they will form a complex multiplet pattern. The proton ortho to the aldehyde (and meta to the t-butyl group) is expected to be the most downfield due to the combined anisotropic effect of the carbonyl group.

-

tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet further upfield, expected around δ 1.3-1.4 ppm .

| Predicted ¹H NMR Data (500 MHz, CDCl₃) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | Singlet (s) | 1H | CHO |

| ~7.8-7.9 | Multiplet (m) | 1-2H | Ar-H |

| ~7.4-7.6 | Multiplet (m) | 2-3H | Ar-H |

| ~1.35 | Singlet (s) | 9H | C(CH ₃)₃ |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will clearly show the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group.

-

Carbonyl Carbon (C=O): This will be the most downfield signal, expected around δ 192-194 ppm .[9]

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the δ 125-145 ppm range. The carbon bearing the tert-butyl group (C-2) and the carbon bearing the aldehyde group (C-1) will be quaternary and appear downfield.

-

tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon (~δ 35 ppm ) and one for the three equivalent methyl carbons (~δ 31 ppm ).[10]

| Predicted ¹³C NMR Data (125 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~193.0 | C HO |

| ~144.0 | Ar-C -C(CH₃)₃ |

| ~136.0 | Ar-C -CHO |

| ~130-134 | 2 x Ar-CH |

| ~125-128 | 2 x Ar-CH |

| ~35.5 | C (CH₃)₃ |

| ~31.0 | C(C H₃)₃ |

FTIR Spectroscopy (Predicted)

The infrared spectrum provides key information about the functional groups present.

-

C=O Stretch (Aldehyde): A very strong, sharp absorption band is expected around 1700-1715 cm⁻¹ . Conjugation with the benzene ring lowers this frequency from that of a typical aliphatic aldehyde.[11]

-

C-H Stretch (Aldehyde): Two characteristic, medium-intensity peaks are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The latter peak is often referred to as a Fermi doublet and is highly diagnostic for aldehydes.[11]

-

C-H Stretch (Aromatic): Weak to medium bands will appear just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.

-

C-H Stretch (Aliphatic): Strong bands corresponding to the tert-butyl group will be present just below 3000 cm⁻¹, around 2960-2970 cm⁻¹ .

-

C=C Stretch (Aromatic): Medium-intensity peaks will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

Electron Ionization (EI) Mass Spectrometry will likely show a prominent molecular ion peak and characteristic fragmentation patterns for an aromatic aldehyde.[12]

-

Molecular Ion (M⁺•): A strong peak at m/z = 162 , corresponding to the molecular weight of the compound.

-

M-15 Peak: A very prominent peak at m/z = 147 , resulting from the loss of a methyl radical (•CH₃) from the tert-butyl group. This is a characteristic fragmentation for tert-butyl substituted aromatics and is often the base peak.[13]

-

M-29 Peak: A peak at m/z = 133 , corresponding to the loss of the formyl radical (•CHO).[12]

-

M-43 Peak: A peak at m/z = 119 , corresponding to the loss of a propyl radical from the fragmentation of the tert-butyl group.

Caption: Predicted major fragmentation pathway in EI-MS.

Chemical Reactivity and the Influence of Steric Hindrance

The defining characteristic of 2-tert-butylbenzaldehyde is the steric shield provided by the ortho-tert-butyl group. This has profound implications for the reactivity of the aldehyde, creating both challenges and synthetic opportunities.

Causality of Experimental Choices: When designing reactions involving this molecule, one must always account for steric hindrance. Reactions that proceed smoothly with 4-tert-butylbenzaldehyde may be sluggish or fail entirely with the 2-isomer.

-

Nucleophilic Addition: The approach of nucleophiles to the electrophilic carbonyl carbon is severely impeded. Reactions with bulky nucleophiles, such as Grignard reagents or organolithiums, will be significantly slower compared to less hindered aldehydes. To overcome this, more reactive reagents or harsher conditions (e.g., higher temperatures) may be necessary.

-

Oxidation: The oxidation of the aldehyde to the corresponding carboxylic acid is also subject to steric hindrance. Studies on the oxidation of various ortho-substituted benzaldehydes have shown that bulky alkyl groups decrease the reaction rate.[1] This can be an advantage if selective oxidation is desired in a molecule with multiple aldehyde groups.

-

Condensation Reactions: Reactions like the aldol or Wittig reaction will be less favorable. The formation of the tetrahedral intermediate is sterically costly, raising the activation energy of the reaction.

-

Conformational Effects: The steric clash between the tert-butyl group and the aldehyde group can force the CHO moiety out of the plane of the benzene ring. This twisting reduces the π-orbital overlap between the carbonyl group and the aromatic system.[1] Consequently, the electronic communication (resonance) is diminished, which can slightly increase the carbonyl's intrinsic reactivity by making it more "aliphatic-like," though this electronic effect is often overshadowed by the dominant steric hindrance.

Caption: Steric shielding of the carbonyl by the tert-butyl group.

Applications in Drug Discovery and Development

While specific applications of 2-tert-butylbenzaldehyde are not as widely documented as its 4-isomer, its unique structure makes it a valuable synthon for creating sterically demanding molecular architectures in medicinal chemistry.

-

As a Synthetic Building Block: It can be used to introduce a 2-tert-butylbenzyl moiety into a target molecule. This group can serve as a "molecular anchor" or a "steric director" in subsequent synthetic steps. The aldehyde can be transformed into a variety of other functional groups (e.g., alcohol, amine, carboxylic acid) post-incorporation.

-

Modulating Pharmacokinetic Properties: The tert-butyl group is often used in drug design to enhance metabolic stability. It can act as a metabolic shield, preventing enzymatic degradation of nearby functional groups. However, the tert-butyl group itself can be a site of Phase I metabolism (hydroxylation), a factor that drug development professionals must consider.

-

Fine-Tuning Receptor Binding: In drug-receptor interactions, steric bulk can be used to control the orientation of a molecule within a binding pocket, potentially increasing selectivity and potency. The 2-tert-butylphenyl group provides a well-defined shape that can be exploited to probe the topology of receptor sites. For example, substituted benzaldehydes are key intermediates in the synthesis of various bioactive heterocyclic compounds.[14]

Safety and Handling

2-tert-butylbenzaldehyde is classified as a hazardous substance and requires careful handling in a laboratory setting.[1]

-

GHS Hazard Statements:

-

Self-Validating Protocol for Safe Handling:

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles. A face shield is recommended when handling larger quantities.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent slow air oxidation.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.

-

References

-

PubChem. (n.d.). 2-tert-Butylbenzaldehyde. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 14, 2026, from [Link]

-

Ningbo Innochem Co., Ltd. (n.d.). The Crucial Role of tert-Butylbenzaldehyde in Modern Chemical Synthesis. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of p-tert.-butyl benzaldehyde and the derivatives thereof substituted in the nucleus by halogen.

-

PubChem. (n.d.). 2,6-Di-tert-butylbenzaldehyde. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Okazaki, R., Ishii, A., Inamoto, N., & Nagase, S. (1982). Synthesis of 2,4,6-tri-t-butylthiobenzaldehyde, the first stable thiobenzaldehyde. Journal of the Chemical Society, Chemical Communications, (24), 1429-1430. [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). 13C NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. National Institute of Advanced Industrial Science and Technology (AIST). Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Process for the manufacture of para-tert.butylbenzaldehyde and its derivatives which are halogen-substituted at the nucleus.

- Google Patents. (n.d.). Process for the preparation of p-tert-butylbenzaldehyde and its derivatives monosubstituted by halogen at the nucleus.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 14, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Retrieved January 14, 2026, from [Link]

-

Qingdao Bovonkem Pharmachem Tech Co., Ltd. (n.d.). Para-Tert butyl benzaldehyde. Retrieved January 14, 2026, from [Link]

-

Eureka | Patsnap. (n.d.). Process for synthesizing p-tertiary butyl benzaldehyde. Retrieved January 14, 2026, from [Link]

-

Snieckus, V. (n.d.). Directed (ortho) Metallation. Queen's University. Retrieved January 14, 2026, from [Link]

-

Patent 0580231. (n.d.). Process for the preparation of 4-tert-butylbenzaldehyde. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 4-tert-Butylbenzaldehyde. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). 3,5-Di-tert-butyl-2-hydroxybenzaldehyde - Optional[13C NMR] - Spectrum. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

Kumar, R., & Aggarwal, A. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved January 14, 2026, from [Link]

-

Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube. Retrieved January 14, 2026, from [Link]

-

Scribd. (n.d.). Fragmentation of BENZALDEHYDE. Retrieved January 14, 2026, from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-tert-butylbenzaldehyde.

-

ResearchGate. (n.d.). FTIR spectrum of benzaldehyde. Retrieved January 14, 2026, from [Link]

-

Kuck, D., & Grützmacher, H. F. (1979). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Organic Mass Spectrometry, 14(2), 86-94. [Link]

-

Yuliansyah, A. T., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

-

Iwao, M., & Kuraishi, T. (1998). Synthesis of 7-Substituted Indolines via Directed Lithiation of 1-(tert-Butoxycarbonyl)indoline: 7-Indolinecarboxaldehyde. Organic Syntheses, 75, 106. [Link]

-

Inagaki, M., Matsumoto, S., & Tsuri, T. (2003). Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-butyl-hydroxylated S-2474. The Journal of Organic Chemistry, 68(3), 1128–1131. [Link]

Sources

- 1. 2-tert-Butylbenzaldehyde | C11H14O | CID 13184777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2-(tert-Butyl)benzaldehyde | 16358-79-5 [sigmaaldrich.cn]

- 4. Para-Tert butyl benzaldehyde _Qingdao Bovonkem Pharmachem Tech Co., Ltd. [bovonkem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. acadiau.ca [acadiau.ca]

- 10. rsc.org [rsc.org]

- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

A Comprehensive Safety and Handling Guide for 2-Tert-butylbenzaldehyde for Research and Development Professionals

Introduction: 2-Tert-butylbenzaldehyde (CAS No. 16358-79-5) is an aromatic aldehyde valued as a key intermediate in the synthesis of pharmaceuticals, fragrances, and other complex organic molecules. Its utility, however, is matched by a significant hazard profile that demands a thorough understanding and disciplined approach to its handling. This guide is designed for researchers, scientists, and drug development professionals who work with this compound. It moves beyond a standard Safety Data Sheet (SDS) to provide in-depth, field-proven insights into its safe application, storage, and emergency management. The protocols and explanations herein are structured to build a self-validating system of safety, ensuring that scientific advancement does not come at the cost of personal or environmental well-being.

Section 1: Chemical and Physical Identity

A foundational aspect of safe chemical handling is a clear understanding of the substance's physical and chemical properties. These characteristics influence storage conditions, reactivity, and the appropriate selection of personal protective equipment.

| Property | Value | Source |

| IUPAC Name | 2-tert-butylbenzaldehyde | PubChem[1] |

| CAS Number | 16358-79-5 | PubChem[1], ChemScene[2] |

| Molecular Formula | C₁₁H₁₄O | PubChem[1], ChemScene[2] |

| Molecular Weight | 162.23 g/mol | PubChem[1], ChemScene[2] |

| Appearance | Liquid | CymitQuimica[3] |

| Storage Temperature | 4°C, under inert atmosphere | ChemScene[2] |

| Sensitivity | Air and light sensitive | Sigma-Aldrich[4], Fisher Scientific[5] |

Section 2: Hazard Identification and GHS Classification

2-Tert-butylbenzaldehyde is classified under the Globally Harmonized System (GHS) as a hazardous substance. Understanding these classifications is critical for anticipating risks and implementing appropriate safety measures. The primary hazards are acute toxicity, severe damage to the eyes, and irritation to the skin and respiratory system.[1]

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: PubChem[1]

Expert Interpretation of Hazards:

-

H302 (Harmful if swallowed): This classification indicates that accidental ingestion of even small quantities can lead to significant toxic effects. This underscores the critical importance of strict hygiene protocols, such as prohibiting eating or drinking in the laboratory.[6]

-

H318 (Causes serious eye damage): This is the most severe hazard associated with this compound. It signifies a risk of irreversible damage upon contact. This is not mere irritation; splashes can lead to permanent vision impairment. The causality dictates the mandatory use of chemical splash goggles and, for larger quantities, a face shield.

-

H315 & H335 (Skin and Respiratory Irritation): These hazards necessitate that all handling of open containers be performed within a certified chemical fume hood to prevent inhalation of vapors.[6] The skin irritation potential requires the use of compatible chemical-resistant gloves.

GHS Hazard Profile Visualization

The following diagram illustrates the relationship between the GHS pictograms for this chemical and the primary hazards they represent.

Caption: GHS Pictograms and Associated Hazards.

Section 3: Proactive Safe Handling - The Hierarchy of Controls

A robust safety culture relies on the "Hierarchy of Controls," a framework that prioritizes the most effective measures for risk reduction. Applying this to 2-tert-butylbenzaldehyde provides a systematic and defensible safety protocol.

-

Elimination/Substitution: In drug development, substituting a hazardous intermediate is often not feasible. Therefore, the subsequent controls are paramount.

-

Engineering Controls: This is the most critical pillar for safely handling this compound.

-

Chemical Fume Hood: All manipulations of 2-tert-butylbenzaldehyde that could generate vapor or aerosols (e.g., opening containers, weighing, transferring, reactions) must be performed inside a properly functioning chemical fume hood. This is a non-negotiable control to mitigate the respiratory irritation hazard (H335).[6]

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.

-

-

Administrative Controls: These are the procedures and work practices that reduce exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all tasks involving this chemical.

-

Restricted Access: Designate specific areas within the lab for working with this compound and limit access to authorized and trained personnel only.

-

Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[6] Hands and face must be washed thoroughly after handling the substance.[4] Contaminated clothing should be changed immediately.[4]

-

-

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. Its use is mandatory and should never be considered a substitute for engineering and administrative controls.

-

Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7] Given the severe eye damage risk (H318), the use of a full-face shield is strongly recommended when handling quantities greater than a few milliliters.

-

Skin Protection: Wear a flame-retardant lab coat and impervious gloves. Gloves must be inspected for integrity before use. Use a proper glove removal technique to avoid cross-contamination.[3]

-

Respiratory Protection: If for any reason work must be conducted outside of a fume hood (a situation to be avoided), a NIOSH-approved respirator with cartridges suitable for organic vapors is required.[5]

-

Section 4: Standard Operating Protocols

Adherence to validated protocols is the cornerstone of laboratory safety and experimental reproducibility.

Protocol 4.1: Safe Handling and Dispensing

-

Preparation: Don all required PPE (lab coat, safety goggles, compatible gloves). Verify that the chemical fume hood is operational and the sash is at the appropriate height.

-

Inert Atmosphere Transfer: As the compound is air-sensitive, prepare for handling under an inert atmosphere (Nitrogen or Argon) if the integrity of the sample is critical for the experiment.

-

Equilibration: Before opening, allow the container, stored at 4°C, to equilibrate to room temperature inside the fume hood to prevent condensation of atmospheric moisture.

-

Dispensing: Securely clamp the stock bottle. Use a clean, dry syringe or pipette to transfer the required amount of liquid to the reaction vessel or secondary container.

-

Closure: Immediately after dispensing, securely close the container. If the container has a septum, purge the headspace with an inert gas before re-sealing and wrapping with parafilm.

-

Cleanup: Clean any minor drips within the fume hood immediately with an appropriate absorbent material. Dispose of all contaminated materials (gloves, wipes, pipettes) in a designated hazardous waste container.

Protocol 4.2: Storage

-

Conditions: Store the compound in a tightly sealed container at the recommended temperature of 4°C.[2] The storage location should be a dry, dark, and well-ventilated area designated for hazardous chemicals.

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[5][8]

-

Security: The storage area should be locked or otherwise accessible only to authorized personnel.[4]

Section 5: Emergency Protocols and First Aid

Immediate and correct response to an exposure or spill is vital to minimizing harm. All personnel must be familiar with these procedures before beginning work.

Emergency Response Decision Workflow

Caption: Decision workflow for spills or personnel exposure.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][6] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water and soap for at least 15 minutes. Seek medical attention.[3][4][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4][6] |

Section 6: Toxicological and Ecological Profile

Human Toxicology Summary: The primary toxicological concerns are acute effects from single exposures. The compound is harmful if swallowed and poses a significant risk of severe, irreversible damage to the eyes.[1] It is also a known irritant to the skin and respiratory tract.[1] While some data for related isomers suggest potential for skin sensitization or reproductive toxicity[2][4], these have not been definitively established for the 2-tert-butyl isomer and highlight the need for cautious handling.

Ecological Impact: Data for related benzaldehydes indicate they can be very toxic to aquatic life, with potentially long-lasting effects.[4][9] Therefore, a core principle of handling this chemical is to prevent its release into the environment. Do not allow the product to enter drains or waterways.[3][4] All waste, including spillage cleanup material, must be collected and disposed of as hazardous waste through an approved facility.[4][9]

Conclusion

2-Tert-butylbenzaldehyde is a valuable chemical intermediate whose utility is accompanied by a significant hazard profile. A safety-first mindset, grounded in the consistent application of the Hierarchy of Controls, is essential. All work must be conducted within a chemical fume hood with mandatory use of appropriate PPE, particularly robust eye protection. By understanding the causality behind these safety protocols—from the risk of irreversible eye damage to its air sensitivity—researchers can effectively mitigate risks and ensure a safe laboratory environment. Always consult the most current, supplier-specific Safety Data Sheet before initiating any new procedure.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13184777, 2-tert-Butylbenzaldehyde. PubChem.[Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11321936, 2,4-Di-tert-butylbenzaldehyde. PubChem.[Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57297732, 2,6-Di-tert-butylbenzaldehyde. PubChem.[Link]

-

Techno PharmChem. Benzaldehyde Safety Data Sheet. Techno PharmChem.[Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10192588, 3-tert-butylbenzaldehyde. PubChem.[Link]

Sources

- 1. 2-tert-Butylbenzaldehyde | C11H14O | CID 13184777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. echemi.com [echemi.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. 939-97-9 | CAS DataBase [m.chemicalbook.com]

Navigating the Synthesis and Sourcing of 2-tert-Butylbenzaldehyde: A Technical Guide for Researchers

For Immediate Release

In the landscape of pharmaceutical research and fine chemical synthesis, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among these, 2-tert-butylbenzaldehyde (CAS No. 16358-79-5), a sterically hindered aromatic aldehyde, presents unique opportunities for medicinal chemists to introduce the influential tert-butyl moiety. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, synthesis and purification strategies, and the critical role of this reagent in drug discovery.

I. The Strategic Importance of the 2-tert-Butylphenyl Moiety in Drug Design

The tert-butyl group is a common motif in medicinal chemistry, valued for its ability to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Its significant steric bulk can shield adjacent functional groups from metabolic degradation, thereby enhancing metabolic stability.[1] Furthermore, the lipophilic nature of the tert-butyl group can improve a molecule's ability to cross cellular membranes, potentially increasing its bioavailability. In the context of 2-tert-butylbenzaldehyde, the ortho-positioning of this bulky group relative to the reactive aldehyde functionality imparts distinct conformational constraints that can be exploited in the design of selective ligands for biological targets. The strategic incorporation of the 2-tert-butylphenyl group can lead to enhanced potency and a more desirable pharmacokinetic profile.[1]

II. Commercial Sourcing of 2-tert-Butylbenzaldehyde: A Comparative Overview

A reliable supply of high-purity starting materials is the foundation of any successful research and development program. For researchers requiring 2-tert-butylbenzaldehyde, a number of reputable commercial suppliers are available. The following table provides a summary of key suppliers and their product specifications to aid in the selection process.

| Supplier | Product Number/Name | Purity | Available Quantities |

| ChemScene | CS-0128184 | ≥95% | Custom |

| Fluorochem | F620105 | 95% | 100mg, 250mg, 1g, 5g |

| Biosynth | RAA35879 | Not specified | Custom |

| Chirale | 3650944 | 99% | 100mg, 250mg, 1g |

| Sigma-Aldrich | CIAH9A9B852E | Not specified | Inquire |

III. De Novo Synthesis of 2-tert-Butylbenzaldehyde: A Plausible Synthetic Approach

While commercially available, there are instances where in-house synthesis of 2-tert-butylbenzaldehyde may be necessary or desirable. A common and effective strategy for the synthesis of ortho-substituted benzaldehydes involves directed ortho-metalation followed by formylation.[2] This approach leverages a directing group to facilitate deprotonation at the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species is then quenched with an electrophilic formylating agent to introduce the aldehyde functionality.

A plausible synthetic route, adapted from general procedures for ortho-substituted benzaldehydes, is outlined below.[2]

Experimental Protocol: Synthesis of 2-tert-Butylbenzaldehyde

Starting Material: 1-tert-butylbenzene

Key Reagents:

-

n-Butyllithium (n-BuLi) or a suitable lithium amide base

-

N,N-Dimethylformamide (DMF)

-

Anhydrous, aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 1-tert-butylbenzene in the chosen anhydrous solvent.

-

Deprotonation: The solution is cooled to a low temperature (typically below -70°C) in a dry ice/acetone bath.[2] A solution of the organolithium base is then added dropwise via the dropping funnel while maintaining the low temperature. The reaction mixture is stirred for several hours to ensure complete formation of the 2-tert-butylphenyllithium intermediate.[2]

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at the same low temperature.[2] The reaction is allowed to stir for an additional period before being gradually warmed to room temperature.

-

Workup and Extraction: The reaction is carefully quenched with water and then acidified with a dilute acid (e.g., hydrochloric acid) to a pH of 1-5.[2] The aqueous layer is extracted with a suitable organic solvent such as tert-butyl methyl ether or ethyl acetate.[2] The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is obtained after removal of the solvent under reduced pressure.[2]

IV. Purification Strategies for 2-tert-Butylbenzaldehyde

The purity of 2-tert-butylbenzaldehyde is critical for its successful application in subsequent synthetic steps. Several methods can be employed for its purification, with the choice depending on the nature and quantity of impurities present.

-

Distillation: For volatile impurities, fractional distillation under reduced pressure is an effective purification technique for benzaldehydes.[3]

-

Column Chromatography: Silica gel chromatography is a versatile method for separating the desired product from non-volatile impurities and byproducts.[2] A suitable eluent system, such as a mixture of dichloromethane and n-heptane, can be used to achieve good separation.[2]

-

Crystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from an appropriate solvent, such as n-heptane, can be a highly effective purification method.[2]

V. Application in Drug Discovery: A Case Study

The utility of the tert-butylphenyl moiety in drug design is exemplified by the development of non-covalent small molecule inhibitors of the SARS-CoV 3CL protease. In a notable study, a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides were synthesized and evaluated for their inhibitory activity. The lead compound, ML188, features a 4-tert-butylphenyl group, which contributes to its binding affinity and overall pharmacological profile.[4] While this example showcases a para-substituted isomer, the underlying principle of leveraging the tert-butyl group to enhance drug-like properties is directly applicable to the use of 2-tert-butylbenzaldehyde as a synthetic precursor. The ortho-substitution pattern offers a distinct steric and electronic profile that can be explored to achieve novel intellectual property and potentially improved therapeutic outcomes.

VI. Conclusion

2-tert-butylbenzaldehyde is a valuable building block for medicinal chemists seeking to incorporate the influential 2-tert-butylphenyl moiety into their drug candidates. A clear understanding of its commercial availability, coupled with robust synthetic and purification protocols, empowers researchers to efficiently utilize this reagent in their drug discovery programs. The strategic application of this sterically hindered aldehyde can lead to the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

Visualizing the Synthetic Workflow

To further elucidate the synthetic process, the following diagram illustrates the key steps in the preparation of 2-tert-butylbenzaldehyde.

Caption: Synthetic workflow for 2-tert-butylbenzaldehyde.

References

- CN1170804C - Ortho-substituted benzaldehyde, its preparation method and use - Google P

- EP0015616B1 - Method for the purification of benzaldehyde - Google P

-

Tandem Reactions: Synthesis of Substituted Benzaldehydes. (URL: [Link])

-

Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs. (URL: [Link])

-

Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC - NIH. (URL: [Link])

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. CN1170804C - Ortho-substituted benzaldehyde, its preparation method and use - Google Patents [patents.google.com]

- 3. EP0015616B1 - Method for the purification of benzaldehyde - Google Patents [patents.google.com]

- 4. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-tert-Butylbenzaldehyde: In-Depth Analysis of NMR, IR, and Mass Spectrometry Data

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-tert-butylbenzaldehyde, a key aromatic aldehyde in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of spectra, this guide delves into the causal relationships behind the observed spectral features, providing a framework for robust compound identification and characterization.

Introduction: The Structural Significance of 2-tert-Butylbenzaldehyde

2-tert-Butylbenzaldehyde (C₁₁H₁₄O) is an organic compound characterized by a benzaldehyde ring substituted with a bulky tert-butyl group at the ortho position.[1][2] This substitution pattern introduces significant steric hindrance around the aldehyde functionality, influencing its chemical reactivity and spectroscopic properties. Accurate interpretation of its spectral data is paramount for confirming its identity and purity, which are critical aspects in any synthetic or developmental workflow. This guide is built upon the foundational principle that a thorough understanding of spectroscopic data is not merely about matching patterns but about comprehending the underlying molecular structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 2-tert-butylbenzaldehyde provides a detailed picture of the proton environments within the molecule. The spectrum is characterized by distinct signals for the aldehydic proton, the aromatic protons, and the protons of the tert-butyl group.

Data Summary: ¹H NMR of 2-tert-Butylbenzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.4 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.9 | Doublet | 1H | Aromatic proton (ortho to -CHO) |

| ~7.6 | Triplet | 1H | Aromatic proton (para to -CHO) |

| ~7.5 | Triplet | 1H | Aromatic proton (meta to -CHO) |

| ~7.4 | Doublet | 1H | Aromatic proton (meta to -CHO) |

| ~1.4 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

Interpretation and Causality:

-

Aldehydic Proton (~10.4 ppm): The significant downfield shift of the aldehydic proton is a direct consequence of the strong deshielding effect of the adjacent carbonyl group's electronegative oxygen atom and the anisotropic effect of the pi system. Its singlet nature arises from the absence of neighboring protons to couple with.

-

Aromatic Protons (~7.4-7.9 ppm): The four protons on the benzene ring exhibit a complex splitting pattern due to their distinct chemical environments and spin-spin coupling. The ortho-substitution by the bulky tert-butyl group and the aldehyde functionality breaks the symmetry of the ring, leading to four unique signals. The specific chemical shifts and coupling patterns are a fingerprint of the 1,2-disubstitution pattern.

-

tert-Butyl Protons (~1.4 ppm): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bond. This results in a single, intense singlet in the upfield region of the spectrum. The shielding effect of the electron-donating alkyl group contributes to its upfield position.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of 2-tert-butylbenzaldehyde is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte's signals.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay that allows for full relaxation of the protons between scans.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. This is followed by phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the number of unique carbon environments and their electronic nature.

Data Summary: ¹³C NMR of 2-tert-Butylbenzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Carbonyl carbon (C=O) |

| ~150 | Aromatic carbon (ipso, attached to -C(CH₃)₃) |

| ~136 | Aromatic carbon (ipso, attached to -CHO) |

| ~133 | Aromatic carbon (para to -CHO) |

| ~130 | Aromatic carbon (ortho to -CHO) |

| ~128 | Aromatic carbon (meta to -CHO) |

| ~126 | Aromatic carbon (meta to -CHO) |

| ~35 | Quaternary carbon (-C(CH₃)₃) |

| ~30 | Methyl carbons (-C(CH₃)₃) |

Interpretation and Causality:

-

Carbonyl Carbon (~192 ppm): Similar to the aldehydic proton, the carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift, confirming the presence of the aldehyde functional group.[3]

-

Aromatic Carbons (~126-150 ppm): The six aromatic carbons are all chemically non-equivalent due to the substitution pattern, resulting in six distinct signals in the spectrum. The ipso-carbons (directly attached to the substituents) often have distinct chemical shifts.

-

tert-Butyl Carbons (~30 and ~35 ppm): The quaternary carbon of the tert-butyl group appears as a single peak around 35 ppm, while the three equivalent methyl carbons give rise to a single, more intense peak around 30 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Proton decoupling simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans and an appropriate relaxation delay are crucial for obtaining a good quality spectrum, especially for quaternary carbons which have longer relaxation times.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Data Summary: Key IR Absorptions for 2-tert-Butylbenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2970 | Strong | Aliphatic C-H stretch (tert-butyl) |

| ~2870, ~2770 | Medium | Aldehydic C-H stretch (Fermi doublet) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C ring stretch |

Interpretation and Causality:

-

C-H Stretching Vibrations: The spectrum displays characteristic C-H stretching bands for both the aromatic ring (~3070 cm⁻¹) and the aliphatic tert-butyl group (~2970 cm⁻¹). A key diagnostic feature for aldehydes is the presence of two medium intensity bands around 2870 and 2770 cm⁻¹, known as a Fermi doublet, which arise from the interaction between the aldehydic C-H stretch and an overtone of a C-H bending vibration.

-

Carbonyl (C=O) Stretch (~1700 cm⁻¹): A very strong and sharp absorption band around 1700 cm⁻¹ is the most prominent feature in the IR spectrum of 2-tert-butylbenzaldehyde.[4] This absorption is characteristic of the C=O stretching vibration of an aldehyde.[4] Its position can be influenced by conjugation with the aromatic ring.

-

Aromatic C=C Ring Stretches (~1600, ~1480 cm⁻¹): The absorptions in this region are characteristic of the C=C stretching vibrations within the benzene ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like 2-tert-butylbenzaldehyde, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a solution cell.

-

Instrument Setup: The sample is placed in the sample compartment of an FTIR spectrometer.

-

Data Acquisition: A background spectrum (of the empty salt plates or the solvent) is first recorded. Then, the sample spectrum is acquired. The instrument passes infrared radiation through the sample and detects the amount of light absorbed at each wavelength.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.